2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
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Overview
Description
2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a 2,5-dimethylphenyl group and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Substitution with 2,5-Dimethylphenyl Group: The imidazole ring is then substituted with a 2,5-dimethylphenyl group using a suitable electrophilic aromatic substitution reaction.
Introduction of the Sulfanylacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can react with the sulfanyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid: Similar structure but with a tetrazole ring instead of an imidazole ring.
2-{[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]sulfanyl}acetic acid: Contains a triazole ring instead of an imidazole ring.
Uniqueness
2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is unique due to the specific combination of the imidazole ring and the sulfanylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, focusing on its mechanisms, efficacy, and safety profiles.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring, a sulfur atom linked to an acetic acid moiety, and a 2,5-dimethylphenyl group. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various imidazole derivatives, including those similar to this compound. For instance, derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Table 1: Antimicrobial Efficacy of Imidazole Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 8 µg/mL |
N-2,5-Dimethylphenylthioureido Acid | VRE | 16 µg/mL |
Thiazole Derivative | Candida auris | 4 µg/mL |
Anticancer Activity
The anticancer potential of imidazole derivatives has been explored in various cancer cell lines. Notably, studies involving Caco-2 colorectal adenocarcinoma cells demonstrated that certain derivatives significantly reduced cell viability compared to untreated controls . The observed effects were attributed to apoptosis induction and cell cycle arrest mechanisms.
Table 2: Anticancer Activity Against Caco-2 Cells
Compound | Treatment Duration | Cell Viability (%) |
---|---|---|
This compound | 24 hours | 39.8 |
Cisplatin | 24 hours | 25.0 |
Control | - | 100 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit urease activity, which is crucial for bacterial survival in the host environment .
- Cell Membrane Disruption : The hydrophobic nature of the imidazole ring may facilitate interaction with lipid membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
A notable study conducted on the effects of various imidazole derivatives on Caco-2 cells revealed that modifications in the chemical structure significantly influenced their anticancer efficacy. The study reported a structure-dependent relationship where specific substitutions enhanced activity against cancer cells while maintaining low toxicity profiles .
Safety Profile
While promising in terms of efficacy, the safety profile of these compounds remains a critical consideration. In vitro studies have indicated that at concentrations below 1 mM, compounds like this compound do not significantly affect normal cell viability . However, further in vivo studies are necessary to fully assess potential toxicological effects.
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-3-4-10(2)11(7-9)15-6-5-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWVJRJIHMZNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.